![molecular formula C14H9BrCl2O2 B2784102 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde CAS No. 443125-98-2](/img/structure/B2784102.png)
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde” is a biochemical used for proteomics research . It has a molecular formula of C14H9BrCl2O2 and a molecular weight of 360.04 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H9BrCl2O2/c15-11-2-4-14 (10 (5-11)7-18)19-8-9-1-3-12 (16)6-13 (9)17/h1-7H,8H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and aldehyde functional groups.作用机制
The mechanism of action of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs. It is also believed to have an effect on the activity of certain receptors and transporters, which may affect the absorption, distribution, and excretion of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that the compound can affect the metabolism of drugs and can affect the activity of certain receptors and transporters. In addition, this compound has been found to have anti-inflammatory and anti-cancer effects in animal models.
实验室实验的优点和局限性
The advantages of using 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde in lab experiments include its low cost, its high reactivity, and its ability to form complex molecules. The main limitation of using this compound in lab experiments is its potential toxicity. Therefore, it is important to use proper safety precautions when handling this compound.
未来方向
There are a number of potential future directions for research involving 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further studies could be conducted to explore the potential uses of this compound in drug discovery and development. Finally, further research could be conducted to investigate the potential for using this compound as a diagnostic tool.
合成方法
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde can be synthesized by a number of different methods. The most common method involves the reaction of 3,4-dichlorobenzyl bromide with benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds with the formation of an aryl bromide, which is then oxidized with a suitable oxidizing agent, such as potassium permanganate, to yield this compound. Other methods of synthesis include the use of bromine and benzaldehyde, the use of bromoacetic acid and benzaldehyde, and the use of bromobenzene and benzaldehyde.
科学研究应用
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde has been used in a variety of scientific research studies. It has been used in medicinal chemistry studies to study the structure-activity relationships of various drugs. It has also been used in biochemistry studies to study enzyme-catalyzed reactions and in cell biology studies to study the effects of drugs on cell growth and differentiation. In addition, this compound has been used in drug discovery studies to identify potential therapeutic agents.
属性
IUPAC Name |
5-bromo-2-[(3,4-dichlorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-11-2-4-14(10(6-11)7-18)19-8-9-1-3-12(16)13(17)5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVKPFOSNRCOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)C=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~4~-(2,5-dimethoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2784021.png)
![(3R)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2784022.png)
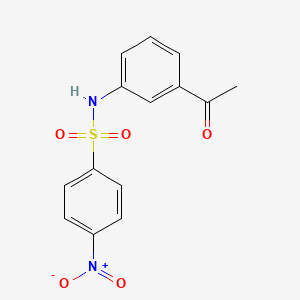
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2784026.png)
![BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B2784027.png)
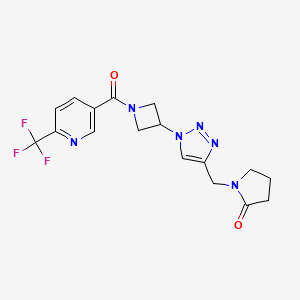
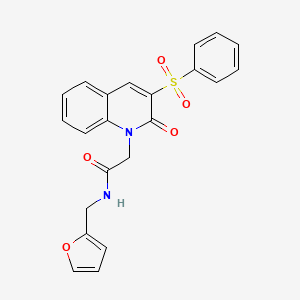
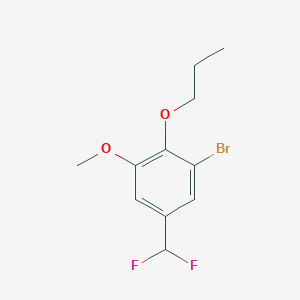
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2784031.png)
![N-[1-(2-Naphthalenyl)ethyl]formamide](/img/structure/B2784032.png)
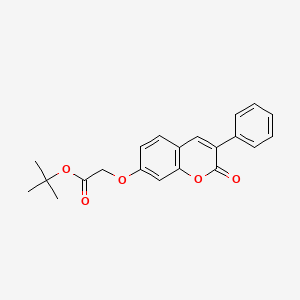
![N-[(3-chlorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2784038.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2784040.png)